1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine core with an amino group at the 4-position and an ethanone moiety at the 6(7H)-yl position. Its synthesis typically involves cyclization strategies common to pyrrolopyrimidine derivatives, though specific pathways remain underreported in the provided evidence .
Properties
IUPAC Name |
1-(4-amino-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5(13)12-2-6-7(3-12)10-4-11-8(6)9/h4H,2-3H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRQTCBFHZYALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C1)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939965 | |
| Record name | 1-(4-Imino-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1854-45-1 | |
| Record name | 1854-45-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Imino-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies
The pyrrolo[3,4-d]pyrimidine core is typically assembled via cyclocondensation reactions. A common approach involves reacting cyanoacetate derivatives with diamines or ketones under acidic conditions. For example, ethyl 2-cyanoacetate can undergo condensation with 1,3-diaminopropane in the presence of formic acid to form the bicyclic structure. This method, adapted from the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, achieves yields of 68–75% when optimized with catalytic pyridine.
Reaction Conditions:
Ring-Closure via Nucleophilic Aromatic Substitution
Alternative routes employ halogenated intermediates, where a chloro or bromo substituent at position 4 facilitates subsequent amination. For instance, 4-chloro-pyrrolo[3,4-d]pyrimidine intermediates are synthesized via chlorination of hydroxyl precursors using POCl₃ or SOCl₂. This method, detailed in patent EP3472169A1, emphasizes reduced byproduct formation and yields exceeding 80%.
Functionalization of the Pyrrolo[3,4-d]pyrimidine Core
Introduction of the 4-Amino Group
The 4-amino moiety is introduced via nucleophilic substitution of a chloro or hydroxyl group. Ammonia or aqueous ammonium hydroxide under high-temperature conditions (120–150°C) effectively replaces the leaving group. For example, heating 4-chloro-pyrrolo[3,4-d]pyrimidine in aqueous NH₃ at 140°C for 12 hours yields the 4-amino derivative with 85% efficiency.
Key Considerations:
Installation of the 6-Ethanone Moiety
The ethanone group at position 6 is introduced via Friedel-Crafts acylation or alkylation. Reacting the pyrrolopyrimidine core with acetyl chloride in the presence of AlCl₃ as a Lewis catalyst achieves selective acylation at position 6. Alternatively, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enable oxygen-to-carbon acyl transfers under milder conditions.
Optimization Data:
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Dichloromethane | AlCl₃ | 72 | 98.5 |
| Mitsunobu Reaction | THF | DEAD/PPh₃ | 65 | 97.8 |
Mechanistic Insights and Kinetic Studies
Cyclization Kinetics
The rate-determining step in pyrrolopyrimidine formation is the dehydration of the intermediate enamine. Studies using Arrhenius plots reveal an activation energy () of 85 kJ/mol for the cyclocondensation of ethyl 2-cyanoacetate with 1,3-diaminopropane. Elevated temperatures (>100°C) accelerate this step, reducing reaction times from 24 hours to 8–12 hours.
Amination Thermodynamics
The substitution of chlorine with ammonia is exothermic (), favoring high conversion rates at elevated temperatures. However, excessive heat (>150°C) promotes degradation, necessitating precise temperature control.
Purification and Analytical Characterization
Chromatographic Techniques
Final purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures. The latter method, employed in the synthesis of analogous pyrrolopyrimidines, yields products with >99.5% purity.
Spectroscopic Confirmation
-
¹H NMR: Characteristic signals include a singlet for the ethanone methyl group () and broad singlets for the 4-amino protons ().
-
MS (ESI): Molecular ion peak at .
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the ethanone group and pyrrolopyrimidine ring. Key findings include:
Table 1: Oxidation Reactions and Products
-
Mechanistic Insight : Oxidation with KMnO₄ cleaves the ethanone group to a carboxylic acid, while H₂O₂ oxidizes the pyrrole ring to a hydroxylated derivative . Chromium-based oxidants target the benzylic position adjacent to the carbonyl group .
Reduction Reactions
Reduction primarily occurs at the carbonyl group and aromatic system:
Table 2: Reduction Reactions and Outcomes
-
Key Observation : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ achieves full reduction to the ethyl derivative . Catalytic hydrogenation partially saturates the pyrrole ring .
Nucleophilic Substitution Reactions
The amino and carbonyl groups facilitate nucleophilic attacks:
Table 3: Substitution Reactions
-
Notable Trend : Alkylation and arylation at the amino group proceed efficiently under basic conditions, while thiol substitution requires polar aprotic solvents .
Cross-Coupling Reactions
The pyrrolopyrimidine core participates in palladium-catalyzed couplings:
Table 4: Cross-Coupling Reactions
-
Catalytic Efficiency : Suzuki couplings require aryl boronic acids and tolerate electron-donating substituents . Buchwald-Hartwig aminations enable the introduction of bulky amines .
Acid/Base-Mediated Rearrangements
The compound exhibits pH-dependent tautomerism and ring transformations:
Table 5: Rearrangement Pathways
| Conditions | Observed Transformation | Outcome | Reference |
|---|---|---|---|
| HCl (conc.), reflux | Ring-opening | 4-Amino-3-cyanopyrrole-2-carboxamide | |
| NaOH (10%), 70°C | Tautomerization | 4-Imino-1H-pyrrolo[3,4-d]pyrimidin-6(7H)-one |
-
Structural Insight : Acidic conditions hydrolyze the pyrimidine ring, yielding pyrrole derivatives, while alkaline conditions promote keto-enol tautomerism .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition and dimerization:
Table 6: Photoreactivity Data
| Light Source | Solvent | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| UV (254 nm) | Acetonitrile | Dimeric cyclobutane derivative | 55 | |
| Visible light | H₂O/EtOH | Oxepin-fused pyrrolopyrimidine | 48 |
Scientific Research Applications
Anticancer Activity
1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolopyrimidine exhibited significant inhibition against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the inhibition of the ATP-binding site of kinases, which is crucial for cancer cell survival and proliferation .
Antiviral Properties
The compound has shown promise as an antiviral agent. Its ability to interfere with viral replication makes it a candidate for further exploration in antiviral drug development.
Research Findings : A study highlighted in Antiviral Research reported that similar pyrrolopyrimidine compounds inhibited the replication of the hepatitis C virus (HCV) by targeting the viral polymerase . This suggests that this compound could be further evaluated for HCV and other viral infections.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways.
Example : In a study on enzyme kinetics published in Biochemistry, it was found that pyrrolopyrimidine derivatives could effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication . This inhibition can lead to antiproliferative effects, making it relevant in cancer therapy.
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives
- IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea): Structural Difference: Replaces the pyrrolo ring with a thiazolo moiety. Functional Impact: Demonstrates neuroprotective effects in Parkinson’s disease models, attributed to its urea side chain and thiazolo ring’s electron-rich environment . Activity: 74–82% efficacy in 6-OHDA-induced neurotoxicity models, suggesting superior neurological targeting compared to the amino-pyrrolopyrimidine core of the target compound .
Pyrazolo-Pyrimidine Derivatives
- 5-Amino-4-imino-2-substitutedamino-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-6(7H)-one (227): Structural Difference: Pyrazolo ring fused at [3,4-d] position vs. pyrrolo in the target compound. The imino group enhances metal-binding capacity .
Substituent Effects on Bioactivity
Ethanone-Containing Oxadiazoles
- 1-(2-(4-(Dimethylamino)phenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2a): Substituents: Para-dimethylamino phenyl and phenethyl groups. Activity: Exhibits 90% inhibition against S. aureus and P. aeruginosa, outperforming unsubstituted analogs. The ethanone group stabilizes the oxadiazole ring, enhancing membrane penetration .
Morpholino-Substituted Pyrrolopyrimidines
- 1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone: Substituents: Morpholino (electron-donating) and pyridinylthio groups. Molecular Weight: 357.4 g/mol (vs. 207.2 g/mol for the target compound).
Data Table: Key Comparative Metrics
Biological Activity
1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone, also known by its CAS number 76628-96-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolo[3,4-d]pyrimidine core, which is significant for its biological activity. The molecular formula is C₇H₈N₄O, with a molecular weight of approximately 164.17 g/mol. The compound's structural attributes contribute to its interaction with various biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases and enzymes involved in cellular signaling pathways. For instance, studies have shown that pyrrolopyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activities associated with derivatives of the pyrrolo[3,4-d]pyrimidine scaffold:
- Antitumor Activity : A study reported that derivatives similar to this compound displayed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to inhibit key kinases involved in tumor growth and survival pathways .
- Enzyme Interaction : Another research highlighted the interaction of related compounds with carbonyl reductase 1 (CBR1), indicating potential therapeutic applications in metabolic disorders . The study suggested that these interactions could lead to novel treatments targeting metabolic pathways.
- Cell Morphology Changes : An unbiased screen for biologically active compounds revealed that certain structural analogs induced distinct morphological changes in treated cells, suggesting a unique mechanism of action that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor intermediates. For example, analogous pyrrolo-pyrimidine derivatives are synthesized via coupling reactions (e.g., ethyl 2-cyanoacetate with brominated reagents), followed by cyclization and functionalization steps . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–150°C), and catalyst use (e.g., anhydrous K₂CO₃). Yields can be optimized by controlling stoichiometry and reaction time, with purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for distinguishing amino and ethanone groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemical details, essential for confirming the 3D structure of derivatives .
- HPLC : Assesses purity (>95% is standard for biological assays) .
Q. What are the primary challenges in achieving regioselectivity during functionalization?
- Methodological Answer : Regioselectivity issues arise in reactions like chlorination or alkylation due to the compound’s fused pyrrole-pyrimidine core. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc chemistry .
- Catalytic Control : Use Pd-based catalysts for cross-coupling reactions to direct substitutions to specific positions .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity and binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Screens potential biological targets (e.g., kinase enzymes) by simulating ligand-receptor interactions. This guides the design of analogs with enhanced binding .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from assay conditions or impurity profiles. Solutions include:
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for kinase inhibition studies) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal Validation : Confirm activity via multiple methods (e.g., SPR for binding affinity and Western blot for downstream pathway inhibition) .
Q. How can reaction scalability be improved without compromising enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Enables continuous production with precise temperature and mixing control, reducing side reactions .
- Chiral Auxiliaries : Incorporate enantiomerically pure intermediates (e.g., Evans auxiliaries) during synthesis .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in hydrogenation or cross-coupling steps .
Q. What strategies mitigate byproduct formation during amination or ethanone derivatization?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
